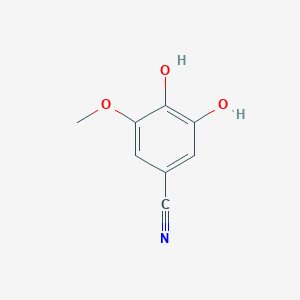

3,4-Dihydroxy-5-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUCUUAOQVYHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738276 | |

| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89029-13-0 | |

| Record name | 3,4-Dihydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3,4-Dihydroxy-5-methoxybenzonitrile

[1]

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0), often referred to as the nitrile analog of 3-O-methylgallic acid, is a specialized catechol derivative utilized in pharmaceutical research and materials science.[1][2] Structurally characterized by a benzonitrile core flanked by a catechol moiety (3,4-dihydroxy) and a methoxy group at the 5-position, it serves as a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and advanced liquid crystal mesogens.[1] This guide details its physicochemical profile, validated synthetic pathways, and functional reactivity, providing a roadmap for its application in drug discovery and organic synthesis.[1]

Part 1: Molecular Identity & Physicochemical Profile[1][3][4]

Chemical Structure & Nomenclature

The molecule features a highly functionalized benzene ring.[1][3] The nitrile group exerts a strong electron-withdrawing effect, increasing the acidity of the phenolic protons relative to unsubstituted catechols.[1]

| Property | Detail |

| IUPAC Name | 3,4-Dihydroxy-5-methoxybenzonitrile |

| Common Synonyms | 5-Methoxyprotocatechuonitrile; 3-O-Methylgallonitrile |

| CAS Number | 89029-13-0 |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| SMILES | COc1cc(C#N)cc(O)c1O |

Physicochemical Properties

Data derived from structural analogs (e.g., 3,4-dihydroxybenzonitrile) and computational models.[1]

Part 2: Synthetic Routes & Process Chemistry[1][8][9]

Synthesis of 3,4-dihydroxy-5-methoxybenzonitrile is challenging due to the sensitivity of the catechol moiety to oxidation.[1] The most robust route proceeds via 5-hydroxyvanillin (3,4-dihydroxy-5-methoxybenzaldehyde), avoiding non-selective demethylation of trimethoxy precursors.[1]

Primary Synthesis: The 5-Hydroxyvanillin Route

This pathway utilizes 5-bromovanillin as a starting material, leveraging a copper-catalyzed hydrolysis followed by functional group interconversion.[1]

Phase 1: Synthesis of 5-Hydroxyvanillin

-

Reagents: 5-Bromovanillin, NaOH (aq), Cu powder (catalyst).[1][4][5]

-

Mechanism: Nucleophilic aromatic substitution (Ullmann-type hydrolysis).[1]

-

Protocol:

-

Dissolve 5-bromovanillin (1.0 eq) in 8% aqueous NaOH (5.0 eq).

-

Add activated Cu powder (5 mol%).

-

Reflux vigorously for 16–20 hours under N₂ atmosphere (Critical to prevent quinone formation).

-

Cool to 0°C and acidify with HCl to pH 2.

-

Extract with Ethyl Acetate (3x).[1][6][4][5] Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from water/ethanol yields 3,4-dihydroxy-5-methoxybenzaldehyde.[1]

-

Phase 2: Conversion to Nitrile

-

Reagents: Hydroxylamine hydrochloride (NH₂OH[1][7][8]·HCl), Sodium Formate, Formic Acid.[1]

-

Mechanism: Oxime formation followed by in situ dehydration.[1]

-

Protocol:

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis from 5-bromovanillin involving hydrolysis and oxime dehydration.

Part 3: Chemical Reactivity & Functionalization[1]

Catechol Reactivity (Redox & Chelation)

The 3,4-dihydroxy motif is highly active.[1]

-

Oxidation: Rapidly oxidizes to the o-quinone in the presence of basic oxidants (e.g., Ag₂O, NaIO₄).[1] This quinone is an electrophile prone to Michael addition by thiols (e.g., glutathione).[1]

-

Chelation: Forms stable 5-membered ring complexes with Fe(III), Cu(II), and Borate.[1] This property is relevant for metalloenzyme inhibition studies.[1]

Regioselective Alkylation

The hydroxyl groups have distinct pKa values.[1]

-

4-OH (Para to CN): More acidic due to resonance stabilization with the nitrile.[1]

-

3-OH (Meta to CN): Less acidic.[1]

-

Application: Controlled alkylation with 1 equivalent of alkyl halide/base preferentially targets the 4-position, yielding 4-alkoxy-3-hydroxy-5-methoxybenzonitrile derivatives.[1]

Nitrile Hydrolysis

Under strong acidic conditions (H₂SO₄/H₂O, reflux), the nitrile hydrolyzes to 3,4-dihydroxy-5-methoxybenzoic acid (3-O-methylgallic acid), a known antioxidant metabolite.[1]

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR (DMSO-d₆):

Mass Spectrometry

Part 5: Applications in Drug Discovery

COMT Inhibition

Catechol-O-methyltransferase (COMT) deactivates catecholamine neurotransmitters.[1] Inhibitors like Entacapone contain a nitrocatechol pharmacophore. 3,4-Dihydroxy-5-methoxybenzonitrile serves as a "cyanocatechol" scaffold.[1] The nitrile group mimics the electron-withdrawing nature of the nitro group but with different metabolic stability and solubility profiles.[1]

Metabolic Pathway Mapping

Understanding how this molecule interacts with COMT is vital for drug design.[1]

Figure 2: Predicted metabolic methylation by COMT.[1] The acidity of the 4-OH often directs methylation to that position.[1]

References

-

BLD Pharm. (n.d.).[1] 3,4-Dihydroxy-5-methoxybenzonitrile Product Page. Retrieved from

-

ScienceMadness. (2010).[1][4][5] Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (5-hydroxyvanillin). Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77535, 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [1]

-

Google Patents. (2017).[1] CN107118128B - Preparation method of 3,4-dihydroxybenzonitrile.[1][7][8] Retrieved from

Sources

- 1. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52805-46-6|3-Hydroxy-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. CAS 52805-46-6: 3-Hydroxy-4-methoxybenzonitrile [cymitquimica.com]

- 4. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. CN1164852A - New preparation method of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 8. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

Technical Monograph: 3,4-Dihydroxy-5-methoxybenzonitrile

CAS Registry Number: 89029-13-0 Synonyms: 5-Methoxyprotocatechuonitrile; 3,4-Dihydroxy-5-methoxybenzenecarbonitrile; 5-O-Methylgallonitrile (informal).

Executive Summary

3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) is a specialized aromatic nitrile utilized primarily as a sophisticated building block in the total synthesis of complex tetrahydroisoquinoline alkaloids, specifically those related to Trabectedin (Ecteinascidin 743) .[1] Its structure—a benzonitrile core functionalized with a catechol moiety (3,4-dihydroxy) and a methoxy group at the 5-position—imparts unique electronic properties that make it a critical intermediate for constructing the highly oxygenated rings characteristic of marine-derived antitumor agents. Additionally, it serves as a reference standard in metabolic studies involving Catechol-O-Methyltransferase (COMT), representing a specific methylation pattern of gallonitrile derivatives.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Identification Data

| Parameter | Detail |

| CAS Number | 89029-13-0 |

| IUPAC Name | 3,4-Dihydroxy-5-methoxybenzonitrile |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| SMILES | COc1cc(C#N)cc(O)c1O |

| InChI Key | ASQHIJLQYYFUDN-UHFFFAOYSA-N |

Physicochemical Properties

Note: Experimental values for this specific intermediate are sparse in open literature. Values below represent high-confidence predictive models and analog comparisons.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale brown due to oxidation sensitivity. |

| Melting Point | Predicted: 145–155 °C | Analogous to 3,4-dihydroxybenzonitrile (155°C); OMe group typically lowers MP slightly. |

| LogP (Octanol/Water) | ~1.1 – 1.3 | Moderately lipophilic; sufficient for organic extraction but soluble in polar solvents. |

| pKa (Acidic) | ~8.5 (Phenolic OH) | The para-nitrile group increases acidity relative to unsubstituted catechols. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar alkanes; susceptible to oxidation in basic aqueous solutions. |

Synthetic Pathways & Manufacturing

The synthesis of 3,4-dihydroxy-5-methoxybenzonitrile is non-trivial due to the need for regioselective placement of the hydroxyl and methoxy groups. The most robust route proceeds via 5-Bromovanillin or 3,4-Dihydroxy-5-methoxybenzaldehyde , avoiding the difficult selective methylation of gallic acid.

Primary Route: From 5-Bromovanillin

This pathway utilizes the commercially available 5-bromovanillin to install the correct oxygenation pattern before converting the aldehyde to the nitrile.

Step 1: Hydrolysis to 3,4-Dihydroxy-5-methoxybenzaldehyde

-

Precursor: 5-Bromovanillin (CAS 2973-76-4).

-

Reagents: NaOH, Cu powder (catalyst), Water/Reflux.[2]

-

Mechanism: Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type hydroxylation) replaces the bromine with a hydroxyl group.

-

Outcome: Yields 3,4-dihydroxy-5-methoxybenzaldehyde (CAS 3934-87-0).

Step 2: Conversion to Nitrile (One-Pot Oximation-Dehydration)

-

Reagents: Hydroxylamine hydrochloride (

), Formic acid or Acetic anhydride/Sodium acetate. -

Protocol: The aldehyde is converted to the oxime in situ, followed by dehydration to the nitrile.

-

Purification: Recrystallization from water/ethanol or silica chromatography (eluent: Hexane/EtOAc).

Visualization of Synthetic Flow

The following diagram illustrates the critical reaction steps and intermediates.

Caption: Synthetic route from 5-Bromovanillin via copper-catalyzed hydroxylation and subsequent cyanation.

Biological Applications & Mechanism

Antineoplastic Drug Development (Trabectedin Analogs)

The primary industrial interest in CAS 89029-13-0 lies in its utility as a "Ring A" or "Ring E" precursor for Ecteinascidin-type alkaloids (e.g., Trabectedin/Yondelis ).

-

Structural Logic: These alkaloids possess a pentacyclic core with specific phenolic substitution patterns. The 3,4-dihydroxy-5-methoxy motif allows for subsequent oxidative cyclization or Pictet-Spengler reactions required to close the tetrahydroisoquinoline rings.

-

Role: It acts as a protected scaffold where the nitrile group can be reduced to an amine (for ring closure) or hydrolyzed to an acid/ester for side-chain attachment.

COMT Metabolic Profiling

In pharmacological research, this compound serves as a reference standard for Catechol-O-Methyltransferase (COMT) activity.

-

Mechanism: COMT methylates catechols at the meta position relative to the side chain.

-

Relevance: Differentiating between the 3-methoxy (isovanillonitrile derivative) and 5-methoxy (this compound) isomers is crucial for mapping the metabolic fate of polyphenol-based drugs.

Analytical Characterization

To validate the identity of CAS 89029-13-0, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| OH (x2) | 9.50 – 10.00 | Broad Singlet | 2H | Phenolic hydroxyls (exchangeable) |

| Ar-H | 7.05 – 7.15 | Doublet/Singlet | 1H | H-2 or H-6 (meta coupling) |

| Ar-H | 6.95 – 7.05 | Doublet/Singlet | 1H | H-6 or H-2 |

| OCH₃ | 3.75 – 3.85 | Singlet | 3H | Methoxy group |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Ion Mode (

) is preferred due to the phenolic protons. -

Parent Ion: m/z 164.1

-

Fragmentation: Expect loss of methyl radical (

, -15) and CO (-28) typical of methoxyphenols.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Signal Word: WARNING.

-

Oxidation Sensitivity: As a catechol derivative, the compound oxidizes rapidly in air, especially under basic conditions, turning dark brown/black (quinone formation).

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Handling: Use non-metallic spatulas to avoid transition metal-catalyzed oxidation.

-

Disposal: Incineration as hazardous organic waste containing nitrogen.

References

-

PubChem. (2025). Compound Summary: 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0).[1][3][4][5] National Library of Medicine. [Link]

-

ScienceMadness & Vogel's Textbook of Practical Organic Chemistry. (Cited Protocol). Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde from 5-bromovanillin.[2][Link]

-

WIPO. (1993). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde (Related Precursor Logic). WO/1993/000323.[6][7] [Link]

Sources

- 1. 2024-83-1|3,4-Dimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. 72452-47-2|1,3-Bis(3,4-dicyanophenoxy)benzene|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. 874-90-8|4-Methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 6. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 7. EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

Technical Guide: Structural Elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile

This guide details the structural elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile , a polysubstituted aromatic compound often encountered as a metabolite of anthocyanins or a synthetic intermediate in gallic acid chemistry.

The elucidation strategy prioritizes the differentiation of this specific regioisomer from its symmetric analog (4-methoxy-3,5-dihydroxybenzonitrile) and other positional isomers using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR).

Executive Summary & Structural Challenge

The target molecule, 3,4-Dihydroxy-5-methoxybenzonitrile (C₈H₇NO₃), presents a specific elucidation challenge: determining the regiochemistry of the methoxy group on the 3,4,5-trisubstituted benzene ring.

-

The Core Challenge: Distinguishing the target (asymmetric) from its isomer 4-methoxy-3,5-dihydroxybenzonitrile (symmetric).

-

The Solution: The target molecule possesses C1 symmetry (asymmetric), whereas the 4-methoxy isomer possesses C2v symmetry. This difference is immediately apparent in the proton NMR integration and carbon signal count.

-

Key Diagnostic: The observation of distinct chemical shifts for the aromatic protons (H2 and H6) and specific HMBC correlations from the methoxy protons to the C5 aromatic carbon.

Mass Spectrometry: Molecular Formula & Fragmentation

Before NMR analysis, the molecular formula must be established to confirm the degree of unsaturation and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the phenolic hydroxyl groups, which readily deprotonate.

-

Target Ion:

-

Calculated m/z: 164.0353 (for C₈H₆NO₃⁻).

-

Observed m/z: Expect ~164.0350 ± 5 ppm.

Fragmentation Logic (MS/MS)

The fragmentation pattern provides structural fingerprints:

-

Loss of Methyl Radical (•CH₃): A characteristic loss of 15 Da (observed as neutral loss in MS/MS) confirms the methoxy group.

-

Loss of HCN: A loss of 27 Da is diagnostic for the nitrile functionality attached to an aromatic ring.

-

Loss of CO: Sequential losses of 28 Da (CO) are typical for catechols (dihydroxybenzenes).

Infrared Spectroscopy (IR): Functional Group Validation

IR is used primarily to confirm the presence of the nitrile and hydroxyl moieties, ruling out oxidized quinone forms.

| Functional Group | Frequency (cm⁻¹) | Morphology | Diagnostic Value |

| Nitrile (C≡N) | 2220 – 2240 | Sharp, Medium | Definitive. Distinguishes from benzoic acid derivatives (which show C=O ~1680). |

| Hydroxyl (O-H) | 3200 – 3550 | Broad | Confirms phenolic nature. |

| Aromatic C=C | 1580 – 1620 | Sharp | Skeletal vibration. |

| C-O Stretch | 1200 – 1280 | Strong | Aryl-alkyl ether (methoxy) and phenol C-O. |

NMR Spectroscopy: The Elucidation Core

This section details the definitive assignment. The solvent of choice is DMSO-d₆ to prevent proton exchange of the phenolic hydroxyls, allowing them to be visible and integrated.

¹H NMR (Proton) – Symmetry Analysis

The proton spectrum immediately differentiates the target from the symmetric 4-methoxy isomer.

-

Target (3,4-Dihydroxy-5-methoxybenzonitrile):

-

Symmetry: Asymmetric.

-

Aromatic Region: Two distinct signals for H2 and H6. They appear as doublets with a small meta-coupling constant (

Hz). -

Shift Prediction:

-

~7.05 ppm (d,

-

~7.15 ppm (d,

-

Note: H6 is typically deshielded relative to H2 due to the proximity of the OMe group vs the OH group, though this varies by solvent.

-

~7.05 ppm (d,

-

-

Symmetric Isomer (4-Methoxy-3,5-dihydroxybenzonitrile):

-

Symmetry: Symmetric axis through C1 and C4.

-

Aromatic Region: A single singlet integrating to 2 protons (H2 and H6 are chemically equivalent).

-

¹³C NMR (Carbon) – The Skeleton

Expect 8 distinct carbon signals.

| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9][10] Shift (ppm) | Assignment Logic |

| C1 | Quaternary | 100 – 105 | Ipso to Nitrile (Shielded). |

| CN | Quaternary | 118 – 120 | Nitrile carbon. |

| C2 | Methine (CH) | 108 – 112 | Ortho to OH (Shielded). |

| C3 | Quaternary | 145 – 148 | Ipso to OH (Deshielded). |

| C4 | Quaternary | 138 – 142 | Ipso to OH (Deshielded, often distinct from C3/C5). |

| C5 | Quaternary | 148 – 152 | Ipso to OMe (Most deshielded). |

| C6 | Methine (CH) | 104 – 108 | Ortho to OMe (Shielded). |

| OMe | Methyl (CH₃) | 56.0 – 56.5 | Characteristic methoxy shift. |

2D NMR: Definitive Connectivity (The "Smoking Gun")

To prove the methoxy group is at position 5 (and not 3 or 4), we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .

HMBC Protocol

-

Goal: Establish the C-O-C connectivity.

-

Observation: The methoxy protons (

3.85) will show a strong 3-bond correlation ( -

Verification:

-

Identify C5 via HMBC from H6 (H6 correlates to C5, C1, C4).

-

Identify C3 via HMBC from H2 (H2 correlates to C3, C1, C4).

-

The Methoxy protons must correlate ONLY to C5, not C3 or C4.

-

NOESY Protocol

-

Goal: Spatial proximity.

-

Observation:

-

Target (5-OMe): Strong NOE correlation between OMe protons and H6 . No NOE between OMe and H2.

-

Isomer (4-OMe): NOE between OMe and both H2 and H6 (if they were distinguishable) or the single aromatic signal.

-

Elucidation Workflow Diagram

Caption: Step-by-step logic flow for distinguishing the target molecule from symmetric isomers.

Detailed Experimental Protocols

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Dissolve in 600 µL of DMSO-d₆ (99.9% D).

-

Why DMSO? Chloroform-d often causes broadening of phenolic protons or allows rapid exchange, making them invisible. DMSO stabilizes the hydrogen bonding, sharpening the OH signals.

-

-

Tube: Transfer to a high-quality 5mm NMR tube.

HMBC Acquisition Parameters

-

Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

-

Long-range Delay: Optimized for

Hz (approx 62.5 ms). -

Scans: Minimum 16 scans per increment.

-

Increments: 256 in F1 (Carbon dimension).

-

Processing: Sine-bell squared apodization to resolve small couplings.

Structural Correlation Map

The following diagram visualizes the critical correlations required to confirm the structure.

Caption: Critical HMBC (Red/Green) and NOESY (Yellow) correlations establishing regiochemistry.

References

-

BioCrick. (n.d.). 3,4-Dihydroxy-5-methoxybenzoic acid | CAS:3934-84-7. Retrieved February 19, 2026, from [Link]

- Context: Provides spectral data for the closely related acid derivative, validating the shift ranges for the 3,4-diOH-5-OMe substitution p

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15892, 3,4,5-Trimethoxybenzonitrile. Retrieved February 19, 2026, from [Link]

- Context: Source for nitrile carbon shifts and aromatic coupling constants in similar benzonitrile systems.

- Context: Reference for the effect of the nitrile group on C1 and ortho-proton chemical shifts.

- Context: Identifies the target class of compounds as anthocyanin metabolites, providing biological context and isol

Sources

- 1. 3,4-Dihydroxy-5-methoxybenzaldehyde | C8H8O4 | CID 77535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 3,4,5-Trimethoxybenzonitrile | C10H11NO3 | CID 15892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009) - FooDB [foodb.ca]

- 7. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

3,4-Dihydroxy-5-methoxybenzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Introduction

3,4-Dihydroxy-5-methoxybenzonitrile, a polysubstituted aromatic compound, represents a unique structural motif incorporating a catechol ring, a methoxy group, and a nitrile functionality. Substituted benzonitriles are a critical class of organic compounds that serve as pivotal intermediates and structural cornerstones in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic arrangement of hydroxyl, methoxy, and cyano groups on the benzene ring makes 3,4-dihydroxy-5-methoxybenzonitrile a valuable target for synthetic chemists and a promising scaffold for further molecular exploration in drug discovery and materials science.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth exploration of a viable and logical synthetic pathway to 3,4-dihydroxy-5-methoxybenzonitrile. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for experimental choices, and the self-validating systems inherent in the protocols. The presented synthesis is a two-stage process commencing from the readily accessible starting material, 5-bromovanillin.

Overall Synthesis Strategy

The selected pathway involves two sequential transformations to achieve the target molecule. The strategy is designed for efficiency and relies on well-established, robust chemical reactions.

-

Stage 1: Copper-Catalyzed Hydroxylation. The synthesis begins with 5-bromovanillin. A copper-catalyzed nucleophilic aromatic substitution reaction is employed to replace the bromine atom with a hydroxyl group, yielding the key intermediate, 3,4-dihydroxy-5-methoxybenzaldehyde (also known as 5-hydroxyvanillin).

-

Stage 2: Aldehyde to Nitrile Conversion. The aldehyde functionality of the intermediate is then converted into the target nitrile group. This is achieved through a classical two-step, one-pot process involving the formation of an aldoxime with hydroxylamine hydrochloride, followed by thermal dehydration to the final benzonitrile product.

The complete synthetic workflow is illustrated below.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (5-Hydroxyvanillin)

Principle and Rationale

The conversion of 5-bromovanillin to 5-hydroxyvanillin is a nucleophilic aromatic substitution. Given the electron-rich nature of the aromatic ring, this transformation is typically challenging. However, the use of a copper catalyst facilitates the reaction, likely through an Ullmann-type condensation mechanism. In this process, a copper species (in this case, elemental copper powder) coordinates to the aryl halide, activating it for nucleophilic attack by the hydroxide ion. The reaction is performed under basic conditions (using sodium hydroxide) and heated to reflux to provide the necessary activation energy for the C-Br bond cleavage and C-O bond formation.[2] Using a protective inert atmosphere (e.g., nitrogen or argon) is highly recommended as the phenolic product can be susceptible to oxidation in an alkaline solution at high temperatures, a measure that can significantly improve the reaction yield.[2]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-hydroxyvanillin from 5-bromovanillin.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 5-Bromovanillin | C₈H₇BrO₃ | 231.04 | 5.00 g | 0.0216 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 6.12 g | 0.153 |

| Precipitated Copper Powder | Cu | 63.55 | 60 mg | - |

| Deionized Water | H₂O | 18.02 | 75 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | As needed for acidification | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL for extraction | - |

Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 6.12 g of sodium hydroxide in 75 mL of deionized water. The dissolution is exothermic and the solution will warm.

-

Addition of Reactants: To the warm NaOH solution, add 5.00 g of 5-bromovanillin. This will form a turbid, orange-colored solution. Subsequently, add 60 mg of precipitated copper powder.

-

Reaction: Place the flask in a sand bath or heating mantle and bring the mixture to a gentle reflux. For optimal yield, it is advisable to maintain an inert atmosphere (e.g., by flushing the apparatus with nitrogen).[2]

-

Monitoring: Allow the reaction to reflux for approximately 18 hours. The solution should clarify and may develop a slight greenish tint.[2]

-

Work-up - Acidification: After 18 hours, remove the heat source and allow the flask to cool to room temperature. As it cools, some crystalline material may precipitate. Carefully acidify the reaction mixture with sulfuric acid to a pH of ~2-3. This will cause the product to precipitate out of the solution.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution three times with 15 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and filter to remove the copper powder. Wash the filtered organic layer once with 10 mL of brine. Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude product, a brownish crystalline solid, can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane or an ethanol/water mixture) to yield pure 3,4-dihydroxy-5-methoxybenzaldehyde.[2]

Part 2: Synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile

Principle and Rationale

The conversion of an aromatic aldehyde to a benzonitrile is a cornerstone transformation in organic synthesis. The most reliable and widely used method proceeds via an aldoxime intermediate.[1] The aldehyde first reacts with hydroxylamine (in the form of its hydrochloride salt) to form the corresponding aldoxime. This intermediate is then dehydrated to yield the nitrile. The dehydration can be accomplished by heating, often in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4] This one-pot approach, where the intermediate oxime is not isolated, is efficient and simplifies the experimental procedure.

Experimental Protocol

This protocol is based on analogous, well-documented procedures for the conversion of substituted hydroxybenzaldehydes to their corresponding nitriles.[3][4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (approx.) |

| 3,4-Dihydroxy-5-methoxybenzaldehyde | C₈H₈O₄ | 168.15 | 10.0 g | 0.0595 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 6.20 g | 0.0892 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Deionized Water | H₂O | 18.02 | ~500 mL for precipitation | - |

Procedure

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a thermometer, a reflux condenser, and a magnetic stir bar, add 10.0 g of 3,4-dihydroxy-5-methoxybenzaldehyde, 6.20 g of hydroxylamine hydrochloride, and 50 mL of N,N-dimethylformamide.

-

Oxime Formation: Stir the mixture at room temperature. Slowly heat the mixture in an oil bath to an internal temperature of approximately 50-60 °C. Maintain this temperature for about 4 hours to ensure the complete formation of the aldoxime intermediate.[3][4]

-

Dehydration to Nitrile: After the initial heating period, increase the oil bath temperature to raise the internal temperature to 110-120 °C. Maintain this temperature and continue stirring for an additional 2-3 hours to drive the dehydration of the oxime to the nitrile.[3][4]

-

Precipitation: After the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature. Slowly pour the dark reaction solution into a beaker containing 500 mL of cold deionized water while stirring vigorously. A precipitate will form.

-

Isolation: Continue stirring the aqueous mixture for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove any residual DMF and inorganic salts. The crude product can be purified by recrystallization from a dilute ethanol-water solution to yield pure, off-white crystals of 3,4-dihydroxy-5-methoxybenzonitrile. Dry the final product in a vacuum oven.

Data Presentation: Summary of Synthesis Stages

| Parameter | Stage 1: Hydroxylation | Stage 2: Nitrile Formation |

| Starting Material | 5-Bromovanillin | 3,4-Dihydroxy-5-methoxybenzaldehyde |

| Key Reagents | NaOH, Copper Powder | NH₂OH·HCl, DMF |

| Solvent | Water | N,N-Dimethylformamide (DMF) |

| Temperature | Reflux (~100 °C) | 50-60 °C, then 110-120 °C |

| Reaction Time | ~18 hours | ~6-7 hours |

| Product | 3,4-Dihydroxy-5-methoxybenzaldehyde | 3,4-Dihydroxy-5-methoxybenzonitrile |

| Expected Yield | 70-80% (with inert atmosphere)[2] | >85%[3][4] |

| Work-up | Acidification, Extraction with Ethyl Acetate | Precipitation in Water, Filtration |

Trustworthiness and In-Process Validation

To ensure the integrity of the synthesis, a series of analytical checks should be employed.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. For each stage, the disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression towards completion.

-

Melting Point Analysis: The melting point of the intermediate and the final product should be determined and compared to literature values. A sharp melting point range is indicative of high purity. The literature melting point for 3,4-dihydroxy-5-methoxybenzaldehyde is 131-134 °C.[5]

-

Spectroscopic Analysis: For unambiguous structural confirmation, the final product should be characterized by:

-

FTIR Spectroscopy: Look for the characteristic sharp peak of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the broad O-H stretch of the phenolic groups around 3200-3500 cm⁻¹.

-

¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the final molecule.

-

This multi-faceted analytical approach provides a self-validating system, confirming both the successful transformation at each step and the purity of the final compound.

Logical Workflow Diagram

The experimental workflow, including the crucial validation steps, is outlined below.

Caption: Experimental and validation workflow.

Conclusion

This guide has detailed a robust and logical two-stage synthetic pathway for the preparation of 3,4-dihydroxy-5-methoxybenzonitrile from 5-bromovanillin. By breaking the synthesis into a copper-catalyzed hydroxylation followed by a classical aldehyde-to-nitrile conversion, the target molecule can be accessed in good yield. The causality behind the choice of reagents and conditions has been explained, and a framework for experimental validation has been provided to ensure scientific integrity. This pathway offers a reliable method for researchers requiring access to this specific polysubstituted benzonitrile for applications in medicinal chemistry, drug discovery, and materials science.

References

- CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google P

- Benchchem.

- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

-

Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. (URL: [Link])

- CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google P

-

PubChem. 3,4-Dihydroxy-5-methoxybenzaldehyde. (URL: [Link])

-

PubMed. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) inhibits adipogenesis and promotes lipolysis in 3T3-L1 adipocytes. (URL: [Link])

-

Semantic Scholar. The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. (URL: [Link])

-

Nature Communications. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation. (URL: [Link])

-

ResearchGate. New method to synthesize syringic acid. (URL: [Link])

- CN1164852A - New preparation method of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

-

Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (URL: [Link])

-

Organic Syntheses Procedure. Aldehydes from acid chlorides by modified rosenmund reduction. (URL: [Link])

-

YouTube. Preparation of Benzonitriles, Part 2: From Anilines. (URL: [Link])

-

Wikipedia. Syringic acid. (URL: [Link])

-

ResearchGate. Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. (URL: [Link])

-

YouTube. Turning vanillin into piperonal but not for drugs | Part 1 (3,4-dihydroxybenzaldehyde). (URL: [Link])

-

PMC. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (URL: [Link])

- EP0589948B1 - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

- Journal of Chemical Education.

-

PMC. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 4. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 5. 3,4-Dihydroxy-5-methoxybenzaldehyde 96 3934-87-0 [sigmaaldrich.com]

A Technical Guide to the Infrared Spectroscopy of 3,4-Dihydroxy-5-methoxybenzonitrile

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 3,4-dihydroxy-5-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectral features of this compound, grounded in the principles of molecular vibrational spectroscopy. Furthermore, it outlines a robust experimental protocol for acquiring high-quality IR spectra.

Introduction: The Structural Significance of 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a trisubstituted benzene ring with hydroxyl, methoxy, and nitrile functional groups, gives rise to a unique set of physicochemical properties and potential biological activities. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique for the structural elucidation and quality control of this and similar molecules. By probing the vibrational modes of the constituent functional groups, IR spectroscopy provides a molecular "fingerprint," enabling unambiguous identification and assessment of purity.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. An IR spectrum is a graphical representation of the absorbed or transmitted radiation as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹), which is directly proportional to frequency and energy.[2]

The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable information about the functional groups present in a molecule. For instance, stretching vibrations, which involve changes in bond length, generally occur at higher frequencies than bending vibrations, which involve changes in bond angles.[1] The intensity of an absorption band is related to the change in the dipole moment of the bond during the vibration.

Interpreting the Infrared Spectrum of 3,4-Dihydroxy-5-methoxybenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1600 - 1475 | Medium to Weak | |

| C-H Out-of-plane Bending | 900 - 675 | Strong | |

| Methoxy (-O-CH₃) | C-H Stretch (in -CH₃) | 2962 - 2872 | Medium |

| C-O Stretch | 1300 - 1000 | Strong |

Detailed Analysis of Key Spectral Regions:

-

The Hydroxyl Region (3500-3200 cm⁻¹): The presence of two hydroxyl groups on the benzene ring will lead to a prominent, broad absorption band in this region due to intermolecular hydrogen bonding.[3][4] The broadness of this peak is a hallmark of associated -OH groups.

-

The Nitrile Peak (2260-2220 cm⁻¹): The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in this characteristic region.[4][5][6] This peak is often well-defined and serves as a clear indicator of the nitrile functionality.

-

Aromatic Ring Vibrations:

-

C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring will appear as medium-intensity bands at wavenumbers slightly higher than 3000 cm⁻¹.[1][7]

-

C=C Stretching (1600-1475 cm⁻¹): The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium to weak bands in this region.[6][7]

-

C-H Out-of-plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring significantly influences the out-of-plane C-H bending vibrations. For a 1,2,3,5-tetrasubstituted benzene ring (considering all substituents), a characteristic pattern of strong bands would be expected in this region, which can be diagnostic of the substitution pattern.[8][9]

-

-

The Methoxy Group:

-

C-H Stretching (2962-2872 cm⁻¹): The methyl group of the methoxy functionality will exhibit characteristic C-H stretching vibrations in this range, appearing as medium-intensity peaks.[2]

-

C-O Stretching (1300-1000 cm⁻¹): A strong absorption band corresponding to the C-O stretching vibration of the aryl ether linkage is expected in this region.[6]

-

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of 3,4-dihydroxy-5-methoxybenzonitrile, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

4.1. Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data acquisition speed.

-

Sample Preparation (Solid Sample):

-

Potassium Bromide (KBr) Pellet Method:

-

Thoroughly dry both the 3,4-dihydroxy-5-methoxybenzonitrile sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad -OH band).

-

Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

4.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

-

Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment and acquire the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

-

4.3. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

ATR Correction (if applicable): If using the ATR technique, apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, making the ATR spectrum more comparable to a traditional transmission spectrum.

-

Peak Labeling: Identify and label the wavenumbers of the significant absorption bands.

Visualizing the Molecular Structure and Key Vibrational Modes

To aid in the conceptual understanding of the relationship between the molecular structure and its IR spectrum, the following diagram illustrates the structure of 3,4-dihydroxy-5-methoxybenzonitrile and highlights the key functional groups responsible for the characteristic IR absorptions.

Figure 1. Molecular structure of 3,4-dihydroxy-5-methoxybenzonitrile with key functional groups and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of 3,4-dihydroxy-5-methoxybenzonitrile is characterized by a combination of distinct absorption bands that are indicative of its specific molecular structure. The prominent broad -OH stretch, the sharp nitrile peak, and the series of bands corresponding to the substituted aromatic ring and methoxy group collectively provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality IR spectra for the unequivocal identification and characterization of this compound. This technical guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of 3,4-dihydroxy-5-methoxybenzonitrile and related molecules.

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile. Retrieved from [Link]

-

Benzene and its derivatives. (n.d.). Retrieved from [Link]

-

Infrared (IR)Spectroscopy. (n.d.). Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dihydroxybenzonitrile. Retrieved from [Link]

-

CAS. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3, 4-Dihydroxybenzaldehyde isonicotinoyl hydrazone. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. academics.nat.tum.de [academics.nat.tum.de]

- 9. spectra-analysis.com [spectra-analysis.com]

Introduction: The Analytical Challenge of a Multifunctional Phenolic Compound

An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring a nitrile moiety, a methoxy group, and vicinal hydroxyl groups. Its structure, derived from the gallic acid scaffold, suggests potential biological relevance, making its accurate identification and characterization critical in fields ranging from natural product chemistry to drug metabolite analysis. The molecule's multifunctionality presents a unique and instructive case for structural elucidation by mass spectrometry.

This guide provides a comprehensive framework for the analysis of 3,4-Dihydroxy-5-methoxybenzonitrile using modern mass spectrometry techniques. We will move beyond rote protocols to explore the causal reasoning behind experimental design, from sample preparation to spectral interpretation. The core philosophy is that a well-designed mass spectrometry experiment is a self-validating system, where high-resolution mass data and logical fragmentation patterns converge to provide an unambiguous structural assignment. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the structural analysis of complex small molecules.

Pillar 1: Foundational Experimental Strategy

The successful analysis of any analyte begins with a robust experimental strategy. For a polar, multifunctional molecule like 3,4-Dihydroxy-5-methoxybenzonitrile, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the technique of choice.[1][2][3] ESI is a soft ionization method ideal for polar molecules, as it typically generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, preserving the crucial molecular weight information.[4][5]

Experimental Workflow: From Sample to Spectrum

The logical flow for analysis ensures reproducibility and data quality. It begins with meticulous sample preparation, proceeds through chromatographic separation and ionization, and culminates in mass analysis at both the parent and fragment ion level.

Caption: High-level workflow for the analysis of 3,4-Dihydroxy-5-methoxybenzonitrile.

Protocol 1: Sample Preparation and LC-MS Parameters

This protocol is designed to ensure efficient solubilization and ionization of the target analyte.

1. Stock Solution Preparation: a. Accurately weigh ~1 mg of 3,4-Dihydroxy-5-methoxybenzonitrile. b. Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution. This solvent system is compatible with reversed-phase chromatography. c. Vortex thoroughly to ensure complete dissolution.

2. Working Solution Preparation: a. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below). This concentration is typically sufficient for modern high-sensitivity mass spectrometers. b. Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter to remove any particulates that could clog the LC system.

3. Recommended LC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in protonation for positive mode ESI.[5] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC. The low surface tension aids the ESI process.[6] |

| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. | A standard gradient to elute compounds of varying polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 2-5 µL | A small volume is sufficient and prevents column overloading. |

| Ionization Mode | ESI, Positive and Negative switching | Acquires data in both polarities to maximize structural information. The phenolic hydroxyls are acidic (favoring negative mode), while the nitrile nitrogen can be protonated (favoring positive mode). |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, Q-TOF) | Essential for accurate mass measurement to determine elemental composition.[7][8] |

| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the analyte and potential low-mass fragments. |

| MS/MS Activation | Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Standard methods for fragmenting small molecules to reveal structural information.[9] |

Pillar 2: High-Resolution Mass Analysis and Formula Determination

The first step in structural elucidation is the unequivocal determination of the elemental composition. This is achieved through high-resolution mass spectrometry (HRMS), which can measure mass-to-charge ratios to four or more decimal places.[7][8]

The molecular formula for 3,4-Dihydroxy-5-methoxybenzonitrile is C₈H₇NO₂ . The theoretical monoisotopic mass and expected ESI adducts are summarized below.

| Ion Species | Theoretical Monoisotopic Mass (m/z) | Ionization Mode | Notes |

| [M] (Neutral Molecule) | 165.0477 | - | Calculated Exact Mass |

| [M+H]⁺ (Protonated Molecule) | 166.0550 | Positive | The primary ion expected in positive mode ESI with an acidic mobile phase. |

| [M+Na]⁺ (Sodium Adduct) | 188.0369 | Positive | Often observed as a sodium adduct, especially if there is trace sodium contamination in the system or sample.[4] |

| [M-H]⁻ (Deprotonated Molecule) | 164.0399 | Negative | The phenolic hydroxyl groups are acidic and will readily deprotonate, making this the primary ion expected in negative mode.[2] |

| [M+HCOO]⁻ (Formate Adduct) | 210.0454 | Negative | A common adduct when formic acid is used in the mobile phase. |

Trustworthiness Check: The cornerstone of trustworthy identification is the mass accuracy calculation. An experimentally measured mass for the [M+H]⁺ ion of 166.0548 would result in a mass error of: ((166.0550 - 166.0548) / 166.0550) * 10⁶ = 1.2 ppm

A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₈H₈NO₂.[7]

Pillar 3: Structural Elucidation via Tandem MS (MS/MS) Fragmentation

While HRMS provides the "what" (elemental formula), tandem MS (MS/MS) provides the "how" (the connectivity of those atoms). By isolating the precursor ion (e.g., m/z 166.0550) and subjecting it to collision-induced dissociation (CID), we generate a fragmentation pattern that is a unique fingerprint of the molecule's structure.[9][10] The fragmentation is governed by the chemical nature of the functional groups.

Predicted Fragmentation Pathway (Positive Ion Mode)

In positive mode, protonation likely occurs on the nitrile nitrogen, the most basic site. Fragmentation will proceed from this protonated precursor, [M+H]⁺.

Caption: Predicted fragmentation cascade for [M+H]⁺ of 3,4-Dihydroxy-5-methoxybenzonitrile.

Mechanistic Insights (Positive Mode):

-

Loss of a Methyl Radical (•CH₃, 15 Da): A primary fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in a stable radical cation at m/z 151.0318 .[11] This is often a highly characteristic loss.

-

Loss of Formaldehyde (CH₂O, 30 Da): A rearrangement-based loss from the methoxy group can lead to the expulsion of neutral formaldehyde, producing an ion at m/z 136.0393 .

-

Loss of Hydrogen Cyanide (HCN, 27 Da): The nitrile group can be eliminated as neutral HCN, a characteristic fragmentation for benzonitriles, yielding an ion at m/z 139.0389 .[12]

-

Sequential Loss of Carbon Monoxide (CO, 28 Da): The phenolic hydroxyl groups can facilitate the loss of CO from the aromatic ring after an initial fragmentation. For example, the ion at m/z 151.0318 could further lose CO to produce a fragment at m/z 123.0365 .

Predicted Fragmentation Pathway (Negative Ion Mode)

In negative mode, deprotonation occurs at one of the acidic phenolic hydroxyls. The resulting phenoxide ion [M-H]⁻ is the precursor for fragmentation.

Caption: Predicted fragmentation cascade for [M-H]⁻ of 3,4-Dihydroxy-5-methoxybenzonitrile.

Mechanistic Insights (Negative Mode):

-

Loss of a Methyl Radical (•CH₃, 15 Da): This is the most anticipated and diagnostic fragmentation in negative mode. The loss of the methyl radical from the deprotonated molecule results in a highly stable, resonance-delocalized radical anion at m/z 149.0161 . This is often the base peak in the MS/MS spectrum.

-

Loss of Carbon Dioxide (CO₂, 44 Da): While less common for a phenol, complex rearrangements involving the hydroxyl groups could potentially lead to the loss of CO₂, yielding an ion at m/z 120.0444 . This pathway is more typical for phenolic acids but should be considered.[2]

Summary of Key Diagnostic Fragments

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 166.0550 ([M+H]⁺) | 151.0318 | •CH₃ | Confirms the presence of a methoxy group. |

| 166.0550 ([M+H]⁺) | 139.0389 | HCN | Confirms the presence of a nitrile group. |

| 164.0399 ([M-H]⁻) | 149.0161 | •CH₃ | Strong evidence for a methoxy group attached to a deprotonated phenol. |

Conclusion: A Unified Approach to Structural Confirmation

The confident structural elucidation of 3,4-Dihydroxy-5-methoxybenzonitrile is not achieved by a single measurement but by the convergence of multiple, self-validating data points. The analytical workflow presented in this guide—from logical sample preparation to multi-faceted data interpretation—provides a robust template for the analysis of complex small molecules.

By integrating high-resolution mass measurement to confirm the elemental formula with a detailed analysis of the MS/MS fragmentation patterns, researchers can move beyond simple detection to achieve unambiguous structural confirmation. The characteristic neutral losses of a methyl radical (15 Da) in both positive and negative modes, combined with the loss of HCN (27 Da) in positive mode, create a diagnostic fingerprint. This systematic approach, grounded in the fundamental principles of mass spectrometry and organic chemistry, ensures the highest degree of scientific integrity and trustworthiness in analytical results.

References

- Currenta (n.d.). Mass spectrometry for structural elucidation.

- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.

- Aburai, N., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.

- Longdom Publishing (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers.

-

Glish, G.L. & Vachet, R.W. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

- MDPI (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.

-

ResearchGate (2026). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Available at: [Link]

-

Roos, J. et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Journal of Mass Spectrometry. Available at: [Link]

-

Wan, D. et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. Available at: [Link]

- Bouhenna, M. et al. (2016). In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). Journal of Applied Pharmaceutical Science.

- Qian, D. et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. MDPI.

-

PubMed (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]

- University of Illinois (n.d.). Electrospray Ionization. School of Chemical Sciences.

-

Rap, D. B. et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]

- Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International.

-

Splitter, J. S. & Turecek, F. (1994). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

- eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

- 1. rroij.com [rroij.com]

- 2. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices [mdpi.com]

- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]

- 10. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Dihydroxy-5-methoxybenzonitrile

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydroxy-5-methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds with theoretical predictions to offer a robust profile of this molecule. The methodologies and interpretations are presented from the perspective of a seasoned application scientist, emphasizing not just the data itself, but the rationale behind its generation and application.

Introduction: The Scientific Interest in 3,4-Dihydroxy-5-methoxybenzonitrile

3,4-Dihydroxy-5-methoxybenzonitrile is a substituted aromatic compound featuring a catechol (1,2-dihydroxybenzene) moiety, a methoxy group, and a nitrile functional group. This unique combination of functionalities makes it a molecule of significant interest, particularly as a versatile building block in medicinal chemistry and materials science. The catechol group is known for its antioxidant properties and its ability to chelate metals, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, opening up a wide array of synthetic possibilities.

Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development. These properties govern its solubility, reactivity, and ultimately, its potential biological activity and applications. This guide provides a detailed examination of these characteristics, offering both predicted data based on sound scientific principles and established experimental protocols for their validation.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for 3,4-Dihydroxy-5-methoxybenzonitrile, the following table presents a combination of calculated and extrapolated values based on structurally analogous compounds. This approach provides a reliable preliminary assessment of its physicochemical profile.

| Property | Predicted/Estimated Value | Basis for Prediction/Estimation |

| Molecular Formula | C₈H₇NO₃ | - |

| Molecular Weight | 165.15 g/mol | - |

| Melting Point | 170-175 °C | Extrapolated from the melting point of 3,4-dihydroxybenzonitrile (153-157 °C) and considering the contribution of the methoxy group. |

| Boiling Point | > 300 °C (decomposes) | Aromatic compounds with multiple polar functional groups tend to have high boiling points and may decompose before boiling at atmospheric pressure. |

| Water Solubility | Slightly soluble | The presence of two hydroxyl groups and a methoxy group suggests some water solubility, but the aromatic ring and nitrile group will limit it. |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like ethanol, methanol, acetone, and DMSO, similar to other substituted benzonitriles.[1][2] |

| Predicted logP | 1.5 - 2.0 | The octanol-water partition coefficient (logP) is estimated based on the contributions of the hydroxyl, methoxy, and nitrile groups on a benzene ring. |

| Predicted pKa₁ (first hydroxyl) | ~9.0 | Based on the pKa of catechol (~9.2) and the electron-donating effect of the methoxy group and the electron-withdrawing effect of the nitrile group.[3][4] |

| Predicted pKa₂ (second hydroxyl) | ~11.5 | The second deprotonation of the catechol moiety is expected to be significantly higher.[3][4] |

Synthesis and Purification: A Proposed Pathway

A plausible and efficient synthetic route to 3,4-Dihydroxy-5-methoxybenzonitrile can be envisioned starting from the readily available starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The following workflow outlines a potential two-step synthesis.

Caption: Proposed two-step synthesis of 3,4-Dihydroxy-5-methoxybenzonitrile from syringaldehyde.

Step-by-Step Synthetic Protocol:

-

Oxime Formation:

-

Dissolve syringaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the oxime intermediate can be isolated by precipitation upon addition of water, followed by filtration and drying.

-

-

Dehydration to Nitrile:

-

The syringaldehyde oxime is then subjected to dehydration to form the nitrile. A common and effective method is to heat the oxime with a dehydrating agent such as acetic anhydride.

-

The reaction mixture is heated, typically to reflux, until the conversion is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water to hydrolyze the excess acetic anhydride and precipitate the crude product.

-

The crude 3,4-Dihydroxy-5-methoxybenzonitrile can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

-

Spectroscopic Characterization: A Predicted Profile

The following are the predicted spectroscopic signatures for 3,4-Dihydroxy-5-methoxybenzonitrile based on established principles of NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

δ ~9.0-10.0 ppm (broad singlet, 2H): The two phenolic hydroxyl protons. The chemical shift can be variable and concentration-dependent.

-

δ ~7.0-7.2 ppm (singlet, 1H): Aromatic proton at C6.

-

δ ~6.8-7.0 ppm (singlet, 1H): Aromatic proton at C2.

-

δ ~3.8 ppm (singlet, 3H): The methoxy group protons.

-

-

¹³C NMR (in DMSO-d₆):

-

δ ~150-155 ppm: Aromatic carbon attached to the methoxy group (C5).

-

δ ~145-150 ppm: Aromatic carbons attached to the hydroxyl groups (C3 and C4).

-

δ ~120-125 ppm: Nitrile carbon (-C≡N).

-

δ ~110-115 ppm: Aromatic carbon ortho to the nitrile group (C2).

-

δ ~105-110 ppm: Aromatic carbon para to the nitrile group (C5).

-

δ ~100-105 ppm: Aromatic carbon attached to the nitrile group (C1).

-

δ ~55-60 ppm: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

-

3500-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2230-2210 cm⁻¹: C≡N stretching of the nitrile group (a sharp, medium intensity band).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1280-1200 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1200-1100 cm⁻¹: C-O stretching of the phenol groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a polar solvent like methanol or ethanol, 3,4-Dihydroxy-5-methoxybenzonitrile is expected to exhibit absorption maxima characteristic of a substituted benzene ring.

-

λ_max ~260-270 nm: Corresponding to the π→π* transitions of the aromatic system.

-

λ_max ~290-310 nm: A shoulder or a distinct peak, also from π→π* transitions, influenced by the auxochromic hydroxyl and methoxy groups.

Experimental Protocols for Physicochemical Characterization

To experimentally validate the predicted physicochemical properties, the following standard laboratory protocols are recommended.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Protocol 1: Melting Point Determination

-

Ensure the sample of 3,4-Dihydroxy-5-methoxybenzonitrile is completely dry.

-

Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: Solubility Assessment

-

To a series of small vials, add a pre-weighed amount of 3,4-Dihydroxy-5-methoxybenzonitrile (e.g., 1 mg).

-

To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Vortex each vial for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If the compound dissolves, it is soluble at that concentration. If not, the solubility can be further quantified by adding more solvent until dissolution is achieved or by analytical methods such as HPLC.

Protocol 3: pKa Determination by Spectrophotometric Titration

-

Prepare a stock solution of 3,4-Dihydroxy-5-methoxybenzonitrile in a suitable solvent (e.g., a small amount of ethanol or methanol, then diluted with water).

-

Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa (e.g., from pH 7 to 12).

-

Add a constant aliquot of the stock solution to each buffer solution.

-

Measure the UV-Vis spectrum of each solution.

-

Identify a wavelength where there is a significant change in absorbance as a function of pH.

-

Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Safety and Handling

-

Skin and Eye Irritation: Phenolic compounds can be irritating to the skin and eyes.

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

3,4-Dihydroxy-5-methoxybenzonitrile is a promising chemical entity with a rich potential for applications in various scientific fields. While direct experimental data is sparse, this technical guide has provided a comprehensive, albeit largely predictive, overview of its key physicochemical properties. The proposed synthetic route and characterization protocols offer a clear path for researchers to produce and validate the properties of this compound. As with any new chemical entity, careful experimental work is essential to confirm these predicted characteristics and to fully unlock its potential.

References

-

Altarawneh, M., et al. (2010). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 274. Available at: [Link]

-

Benzonitrile. (n.d.). In Grokipedia. Retrieved from [Link]

- Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100.

-

Liptak, M. D., et al. (2002). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421-6427. Available at: [Link]

-

Benzonitrile. (n.d.). In ChemSrc. Retrieved from [Link]

Sources

Biological activity screening of 3,4-Dihydroxy-5-methoxybenzonitrile

Biological Activity Screening of 3,4-Dihydroxy-5-methoxybenzonitrile Content Type: Technical Framework & Screening Protocol Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Core Directive & Pharmacophore Analysis

Executive Summary 3,4-Dihydroxy-5-methoxybenzonitrile (CAS 89029-13-0) represents a hybrid pharmacophore combining the redox-active catechol moiety of gallic acid derivatives with the electron-withdrawing nitrile group found in second-generation COMT inhibitors (e.g., Entacapone). This unique structural profile suggests dual potential as a Catechol-O-Methyltransferase (COMT) inhibitor and a selective antioxidant/pro-oxidant modulator .

This guide provides a structured, self-validating screening framework. Unlike standard high-throughput screens, this protocol is tailored to the compound's specific chemical instability (oxidation liability) and predicted mechanism of action.

Chemical Identity & Profiling

-

Systematic Name: 3,4-Dihydroxy-5-methoxybenzonitrile (or 5-methoxy-3,4-dihydroxybenzonitrile)

-

Structural Class: Polyphenolic Nitrile / Gallonitrile Derivative

-

Key Pharmacophores:

-

3,4-Dihydroxy (Catechol): Primary site for radical scavenging and metal chelation (

in COMT active site). -

Nitrile (-CN): Electron-withdrawing group (EWG) that lowers the

of phenolic hydroxyls, potentially enhancing enzyme binding affinity compared to corresponding acids. -